molecular formula C16H22N4 B15024331 3-Cycloheptyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

3-Cycloheptyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

Cat. No.: B15024331
M. Wt: 270.37 g/mol
InChI Key: CCGBGAAISAHTSN-UHFFFAOYSA-N
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Description

3-Cycloheptyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a fused heterocyclic compound characterized by a benzimidazole core fused with a 1,3,5-triazine ring. Synthetically, this compound is derived via piperidine-catalyzed imination of 2-guanidinobenzimidazole with cycloheptyl aldehyde, followed by cyclization (Scheme 1, ). Spectral data (IR, NMR, HRMS) confirm its tautomeric preference for the 3,4-dihydro form in solution, which is critical for its biological interactions.

Properties

Molecular Formula

C16H22N4

Molecular Weight

270.37 g/mol

IUPAC Name

3-cycloheptyl-2,4-dihydro-1H-[1,3,5]triazino[1,2-a]benzimidazole

InChI

InChI=1S/C16H22N4/c1-2-4-8-13(7-3-1)19-11-17-16-18-14-9-5-6-10-15(14)20(16)12-19/h5-6,9-10,13H,1-4,7-8,11-12H2,(H,17,18)

InChI Key

CCGBGAAISAHTSN-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)N2CNC3=NC4=CC=CC=C4N3C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cycloheptyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One efficient method is the ruthenium-catalyzed synthesis, which involves the reaction of alcohols and guanylureas under mild conditions . This process can be extended to 2-guanidinobenzimidazoles to yield the desired triazino[1,2-a]benzimidazole derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Cycloheptyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Cycloheptyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Cycloheptyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

Data Tables

Table 1: Key Pharmacological Parameters of Triazino[1,2-a]benzimidazole Derivatives

Compound Substituent Target Activity IC₅₀/MIC Reference
4 (Dimethyl derivative) 4,4-dimethyl DHFR inhibition 10.9 µM
Fluorinated 4-aryl derivative 4-(4-Fluorophenyl) Antiproliferative (HCT-116) 15 µM
16 (Spiro derivative) 4-spirocyclohexyl Antibacterial (S. aureus) 25 µg/ml
3-Cycloheptyl derivative (Proposed) 3-cycloheptyl DHFR inhibition (Predicted) Pending N/A

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